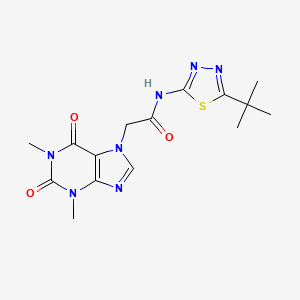
1-(3,4-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用机制
The mechanism of action of 1-(3,4-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone is not fully understood. However, it is believed to act through the modulation of the GABAergic system in the brain. Specifically, this compound has been shown to increase the activity of GABA-A receptors, which are known to play a role in the regulation of anxiety, pain, and mood.
Biochemical and Physiological Effects:
1-(3,4-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain, as well as improve mood and anxiety-related behaviors. Additionally, it has been shown to have minimal side effects, making it a promising candidate for further research.
实验室实验的优点和局限性
The advantages of using 1-(3,4-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone in laboratory experiments include its high yield and purity, as well as its unique mechanism of action. Additionally, this compound has been shown to have minimal side effects, making it a safe and effective tool for research. However, there are limitations to the use of this compound in laboratory experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
未来方向
There are many future directions for research on 1-(3,4-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone. One area of research could focus on the development of new therapeutic applications for this compound, such as the treatment of neuropathic pain, depression, and anxiety disorders. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on the GABAergic system. Finally, new synthesis methods could be developed to improve the yield and purity of this compound, making it more accessible for laboratory experiments.
合成方法
The synthesis of 1-(3,4-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone involves the reaction of 3,4-difluorobenzylamine with 3-(4-thiomorpholinylmethyl)-2-piperidinone in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including N-alkylation, deprotection, and cyclization, to yield the final product. The synthesis of this compound has been optimized for high yield and purity, making it suitable for laboratory experiments.
科学研究应用
1-(3,4-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. Additionally, this compound has been investigated for its potential as a treatment for neuropathic pain, depression, and anxiety disorders. Its unique mechanism of action makes it a promising candidate for further research in these areas.
属性
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-3-hydroxy-3-(thiomorpholin-4-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O2S/c18-14-3-2-13(10-15(14)19)11-21-5-1-4-17(23,16(21)22)12-20-6-8-24-9-7-20/h2-3,10,23H,1,4-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHHZKXXPJIRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC(=C(C=C2)F)F)(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-phenyl-N-{1-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B6006811.png)
![1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride](/img/structure/B6006824.png)
![5-{[(acetyloxy)imino]methyl}-4-anilino-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B6006832.png)
![N-(4-fluorophenyl)-4-[2-({[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B6006846.png)
![2-[(2,4-difluorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6006854.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6006858.png)
![2-(3-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6006867.png)
![3-(5-bromo-2-furyl)-5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6006880.png)

![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6006885.png)
![ethyl 1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6006887.png)
![7-[2-(dimethylamino)ethyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6006888.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6006894.png)